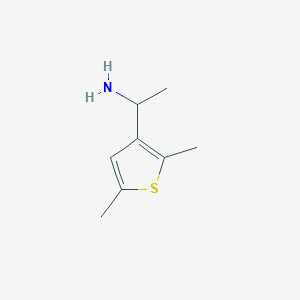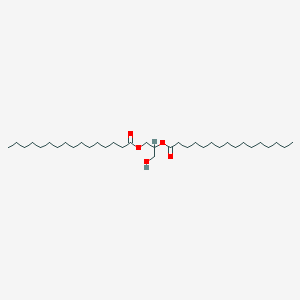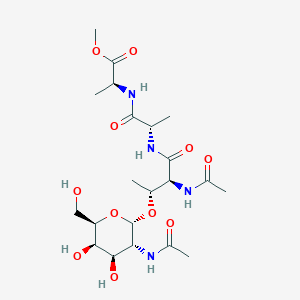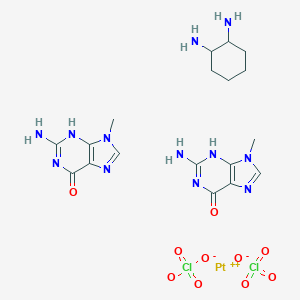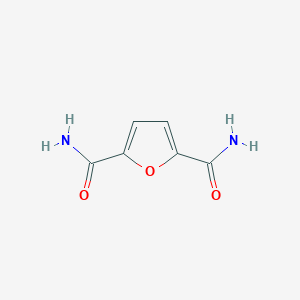
Furan-2,5-dicarboxamide
Vue d'ensemble
Description
Furan-2,5-dicarboxamide is a heterocyclic compound with a furan ring substituted at the 2 and 5 positions with carboxamide groups.
Méthodes De Préparation
Furan-2,5-dicarboxamide can be synthesized through a condensation reaction involving the appropriate acyl chlorides and aromatic amides . One common method involves the reaction of furan-2,5-dicarboxylic acid with ammonia or amines under suitable conditions to form the desired dicarboxamide. Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields . For example, using 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of effective coupling reagents like DMT/NMM/TsO− or EDC under microwave conditions can yield this compound derivatives .
Analyse Des Réactions Chimiques
Furan-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The compound can undergo substitution reactions, particularly at the amide groups, to form various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Furan-2,5-dicarboxamide has numerous applications in scientific research:
Mécanisme D'action
The mechanism by which furan-2,5-dicarboxamide exerts its effects involves its ability to form hydrogen bonds and coordinate with metal ions. This coordination ability makes it a valuable ligand in coordination chemistry, where it can form stable complexes with various metal cations . The molecular targets and pathways involved depend on the specific application and derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
Furan-2,5-dicarboxamide can be compared with other similar compounds such as pyridine-2,6-dicarboxamide and thiophene-2,5-dicarboxamide . These compounds share similar structural features but differ in their electronic properties and reactivity. For instance, pyridine-2,6-dicarboxamide has a nitrogen atom in the ring, which affects its coordination chemistry and hydrogen bonding compared to this compound . Thiophene-2,5-dicarboxamide, on the other hand, has a sulfur atom in the ring, which influences its electronic properties and reactivity .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, ability to undergo diverse reactions, and potential for forming stable complexes make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
furan-2,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVORDIMCXSWNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600913 | |
| Record name | Furan-2,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124052-68-2 | |
| Record name | Furan-2,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


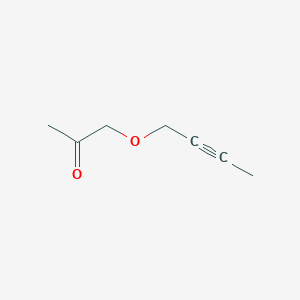
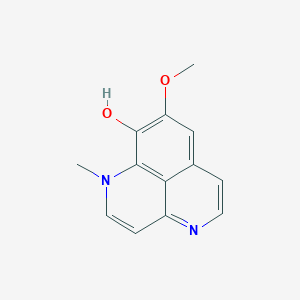
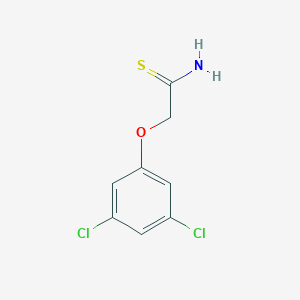

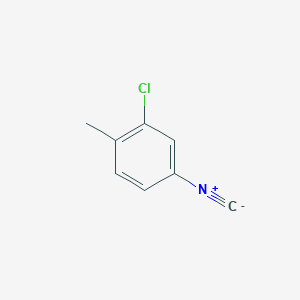
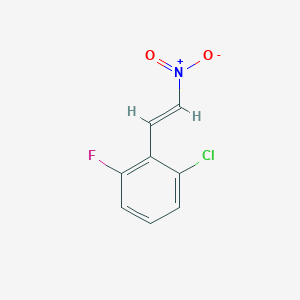


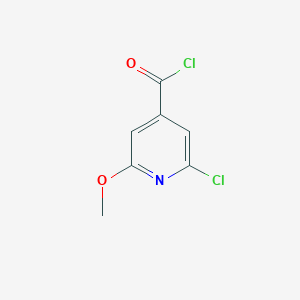
![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)
